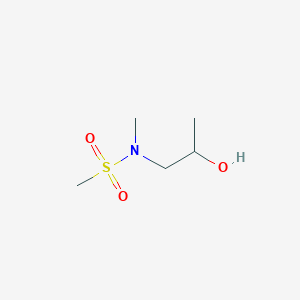

N-(2-hydroxypropyl)-N-methylmethanesulfonamide

説明

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a hydroxypropyl group and a methyl group attached to the sulfonamide nitrogen.

特性

IUPAC Name |

N-(2-hydroxypropyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(7)4-6(2)10(3,8)9/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXGDONMSBJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-N-methylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{N-methylmethanesulfonamide} + \text{2-hydroxypropylamine} \rightarrow \text{N-(2-hydroxypropyl)-N-methylmethanesulfonamide} ]

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxypropyl)-N-methylmethanesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

化学反応の分析

Types of Reactions

N-(2-hydroxypropyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used to substitute the sulfonamide group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

科学的研究の応用

N-(2-hydroxypropyl)-N-methylmethanesulfonamide has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is utilized in the production of various industrial chemicals and materials.

作用機序

The mechanism by which N-(2-hydroxypropyl)-N-methylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the sulfonamide group can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

類似化合物との比較

Structural Features

- Target Compound : Features a linear 2-hydroxypropyl chain and a methyl group.

- N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide (CAS 939900-50-2) : Branched hydroxypropyl chain with dimethyl substituents, likely enhancing steric hindrance and reducing solubility compared to the linear target compound .

- N-[(2R)-2-hydroxypropyl]methanesulfonamide (CAS 1568005-21-9) : Stereospecific R-configuration hydroxypropyl group, which may influence biological interactions (e.g., receptor binding) .

Physical Properties

A comparative analysis of thermal stability and solubility can be inferred from analogs:

- N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide : Melting point 213–215°C (decomposition), significantly higher than typical sulfonamides due to strong intermolecular forces from multiple sulfonyl groups .

- Target Compound : Expected to exhibit a lower melting point (~100–150°C) due to fewer sulfonyl groups and presence of a hydrophilic hydroxypropyl chain.

Electronic and Reactivity Profiles

- 2-(N-Allylsulfamoyl)-N-propylbenzamide () : Studied via DFT calculations, showing HOMO-LUMO gaps and thermodynamic parameters. Similar methods could predict the target compound’s electronic properties, such as nucleophilicity of the sulfonamide nitrogen .

- N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide () : Quantum-chemical calculations revealed electron-withdrawing effects of substituents, suggesting that the hydroxypropyl group in the target compound may enhance electron density at the sulfonamide moiety .

Comparative Data Table

Key Findings and Implications

- Hydrophilicity : The hydroxypropyl group in the target compound likely enhances water solubility compared to halogenated analogs (e.g., ’s dichlorophenyl derivative) .

- Thermal Stability : Fewer sulfonyl groups result in lower thermal stability than ’s multi-sulfonyl compound .

- Stereochemistry : The R-enantiomer () may exhibit distinct pharmacokinetic profiles compared to racemic mixtures .

生物活性

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a compound that has garnered attention in various biomedical applications due to its unique chemical properties and biological activities. This article explores the compound's biological activity, focusing on its pharmacokinetics, therapeutic potential, and safety profile, supported by data tables and relevant case studies.

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a hydroxypropyl group. Its structure contributes to its solubility and interaction with biological systems, making it useful in drug formulation and delivery systems.

Pharmacokinetics

The pharmacokinetic profile of N-(2-hydroxypropyl)-N-methylmethanesulfonamide has been studied in various contexts. Notably, it has been incorporated into polymer-drug conjugates, enhancing the delivery of therapeutic agents like doxorubicin.

Table 1: Pharmacokinetic Parameters of N-(2-hydroxypropyl)-N-methylmethanesulfonamide Conjugates

| Study Reference | Dose (mg/m²) | T_max (h) | C_max (µg/mL) | Elimination Half-life (h) |

|---|---|---|---|---|

| 320 | 1.8 | Varies | 93 | |

| 10 | 0.5 | 2.0 | Not specified |

Antitumor Activity

Research indicates that N-(2-hydroxypropyl)-N-methylmethanesulfonamide, particularly in the form of polymer conjugates, exhibits significant antitumor activity. In a Phase I clinical trial involving patients with refractory cancers, the polymer-drug conjugate demonstrated efficacy with minimal toxicity compared to free drug formulations.

Case Study: PK1 Conjugate

- Patient Demographics : 36 patients with various cancers.

- Results : Two partial responses and two minor responses were observed in patients with non-small cell lung cancer (NSCLC), colorectal cancer, and anthracycline-resistant breast cancer.

- Toxicity Profile : No polymer-related toxicity was reported, indicating a favorable safety profile for the conjugate .

Safety and Toxicity

The safety profile of N-(2-hydroxypropyl)-N-methylmethanesulfonamide is critical for its application in clinical settings. Studies have shown that while the compound can induce some degree of irritation (classified as skin corrosion/irritation category 2), it does not exhibit significant systemic toxicity when used within therapeutic ranges.

Table 2: Toxicity Observations in Animal Studies

| Animal Model | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 10 | No significant hepatic toxicity |

| Mice | 5 | Mild hematological changes |

| Beagle Dogs | 8 | Acute but reversible cardiovascular changes |

The mechanism by which N-(2-hydroxypropyl)-N-methylmethanesulfonamide exerts its biological effects primarily involves its role in drug delivery systems. The compound facilitates the targeted delivery of chemotherapeutic agents through:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。